molecular formula C17H23N3O2S B5505601 2-(Piperidin-1-YL)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide

2-(Piperidin-1-YL)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B5505601
M. Wt: 333.5 g/mol
InChI Key: UNUQTRVCCZUJLH-VCHYOVAHSA-N
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Description

2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find use in the development of new materials with unique properties.

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thietane Ring: The thietane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a thietane moiety.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group is usually formed by reacting an ester or acid chloride with hydrazine.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the thietane-containing compound under conditions that promote the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)phenyl)methanol hydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Uniqueness

2-(Piperidin-1-YL)-N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide is unique due to its combination of a piperidine ring, a thietane ring, and an acetohydrazide moiety. This unique structure may confer specific biological activities or chemical properties that are not present in similar compounds.

Properties

IUPAC Name

2-piperidin-1-yl-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c21-17(11-20-8-2-1-3-9-20)19-18-10-14-4-6-15(7-5-14)22-16-12-23-13-16/h4-7,10,16H,1-3,8-9,11-13H2,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUQTRVCCZUJLH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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